

Thermal stability and solubility of 1-Allyl-3,5-dimethylpyrazole

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Compound of Interest

Compound Name: 1-Allyl-3,5-dimethylpyrazole

Cat. No.: B076960

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An In-depth Technical Guide on the Thermal Stability and Solubility of **1-Allyl-3,5-dimethylpyrazole**

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide consolidates the currently available data for **1-Allyl-3,5-dimethylpyrazole**. It is important to note that specific quantitative experimental data on its thermal stability and solubility are limited in publicly accessible literature. To provide a comprehensive overview, this guide includes data from closely related structural analogs, namely N-substituted dinitropyrazoles for thermal stability and the parent 3,5-dimethylpyrazole for solubility. These analogs serve as valuable reference points for predicting the behavior of **1-Allyl-3,5-dimethylpyrazole**.

Physicochemical Properties

1-Allyl-3,5-dimethylpyrazole is a substituted pyrazole with the molecular formula $C_8H_{12}N_2$.^[1] It is a clear, colorless to pale yellow liquid at room temperature.^[2] The fundamental physicochemical properties are summarized in Table 1.

Property	Value	Source
Molecular Formula	C ₈ H ₁₂ N ₂	[1]
Molecular Weight	136.19 g/mol	[1]
CAS Number	13369-74-9	[1]
Appearance	Colorless to Pale yellow clear liquid	[2]
Boiling Point	192 °C	[2]
Flash Point	80 °C	[2]
Density	0.94 g/cm ³	[2]

Thermal Stability

While specific decomposition data for **1-Allyl-3,5-dimethylpyrazole** is not readily available, it is reported to be stable under normal conditions.[2] Insights into its thermal stability can be inferred from studies on structurally similar compounds. For instance, N-allyl dinitropyrazoles have been analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3] These compounds, which also feature the N-allyl pyrazole core but with strongly electron-withdrawing nitro groups, provide a conservative estimate of thermal stability. The presence of nitro groups typically lowers the decomposition temperature.

Table 2: Thermal Decomposition Data for Structurally Related N-Allyl Pyrazoles[3]

Compound	Decomposition Temperature (Td) by DSC (°C)
1-Allyl-3,4-dinitropyrazole	201.2
1-Allyl-3,5-dinitropyrazole	217.4

This data suggests that the pyrazole ring substituted with an allyl group is thermally stable to approximately 200°C.

Experimental Protocol: Thermal Stability Analysis

The thermal stability of **1-Allyl-3,5-dimethylpyrazole** can be quantitatively determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

2.1.1 Objective: To determine the onset of thermal decomposition and identify phase transitions (e.g., boiling point) under controlled heating.

2.1.2 Materials and Equipment:

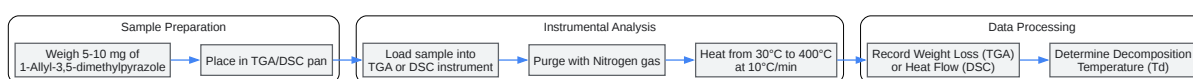
- **1-Allyl-3,5-dimethylpyrazole** sample
- TGA Instrument (e.g., TA Instruments Q5000)
- DSC Instrument (e.g., TA Instruments Q2000)
- High-purity nitrogen gas (99.999%)
- Aluminum or hermetic pans

2.1.3 Thermogravimetric Analysis (TGA) Protocol:

- Sample Preparation: Place 5-10 mg of **1-Allyl-3,5-dimethylpyrazole** into a tared TGA pan.
- Instrument Setup:
 - Purge the furnace with nitrogen gas at a flow rate of 50-100 mL/min to maintain an inert atmosphere.
 - Equilibrate the sample at 30 °C.
- Thermal Program: Increase the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min.[3]
- Data Acquisition: Continuously record the sample weight as a function of temperature.
- Data Analysis: Determine the onset decomposition temperature (Td), defined as the temperature at which a significant weight loss begins.

2.1.4 Differential Scanning Calorimetry (DSC) Protocol:

- Sample Preparation: Accurately weigh 2-5 mg of **1-Allyl-3,5-dimethylpyrazole** into a hermetically sealed aluminum pan to prevent evaporation before boiling.
- Instrument Setup:
 - Place the sample pan and an empty reference pan into the DSC cell.
 - Purge the cell with nitrogen gas at a flow rate of 50 mL/min.
 - Equilibrate the sample at 30 °C.
- Thermal Program: Heat the sample from 30 °C to 400 °C at a heating rate of 10 °C/min.[3]
- Data Acquisition: Record the differential heat flow between the sample and the reference pan.
- Data Analysis: Identify endothermic and exothermic events. An endotherm corresponding to the known boiling point should be observed, followed by an exotherm indicating decomposition.



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Caption: Workflow for TGA and DSC Analysis.

Solubility Profile

1-Allyl-3,5-dimethylpyrazole is reported to be soluble in various organic solvents, including methanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4][5] However, quantitative solubility data is not available in the literature. To provide a predictive framework, the solubility of the parent compound, 3,5-dimethylpyrazole, has been extensively studied and

is presented below.[6] The presence of the N-allyl group in **1-Allyl-3,5-dimethylpyrazole** is expected to increase its lipophilicity compared to the parent compound, which may lead to higher solubility in non-polar solvents and potentially lower solubility in polar solvents.

Table 3: Mole Fraction Solubility (x_1) of 3,5-Dimethylpyrazole in Various Solvents at Different Temperatures[6]

Temperature (K)	Methanol	Ethanol	n-Propanol	1-Butanol	Ethyl Acetate	Acetone	Toluene	Acetonitrile
283.15	0.2811	0.2933	0.3342	0.3807	0.2831	0.2912	0.1263	0.1201
288.15	0.3123	0.3251	0.3691	0.4182	0.3152	0.3233	0.1452	0.1373
293.15	0.3462	0.3594	0.4063	0.4581	0.3501	0.3578	0.1661	0.1564
298.15	0.3831	0.3962	0.4461	0.5003	0.3881	0.3951	0.1892	0.1774
303.15	0.4231	0.4358	0.4884	0.5451	0.4293	0.4352	0.2148	0.2005
308.15	0.4663	0.4781	0.5332	0.5922	0.4741	0.4783	0.2431	0.2258
313.15	0.5129	0.5232	0.5805	0.6418	0.5224	0.5244	0.2743	0.2534

The data shows that solubility increases with temperature, a common trend for many organic compounds.[6]

Experimental Protocol: Solubility Determination

The isothermal saturation method is a reliable technique for determining the solubility of a liquid compound in various solvents.[6]

3.1.1 Objective: To determine the equilibrium solubility of **1-Allyl-3,5-dimethylpyrazole** in selected solvents at various temperatures.

3.1.2 Materials and Equipment:

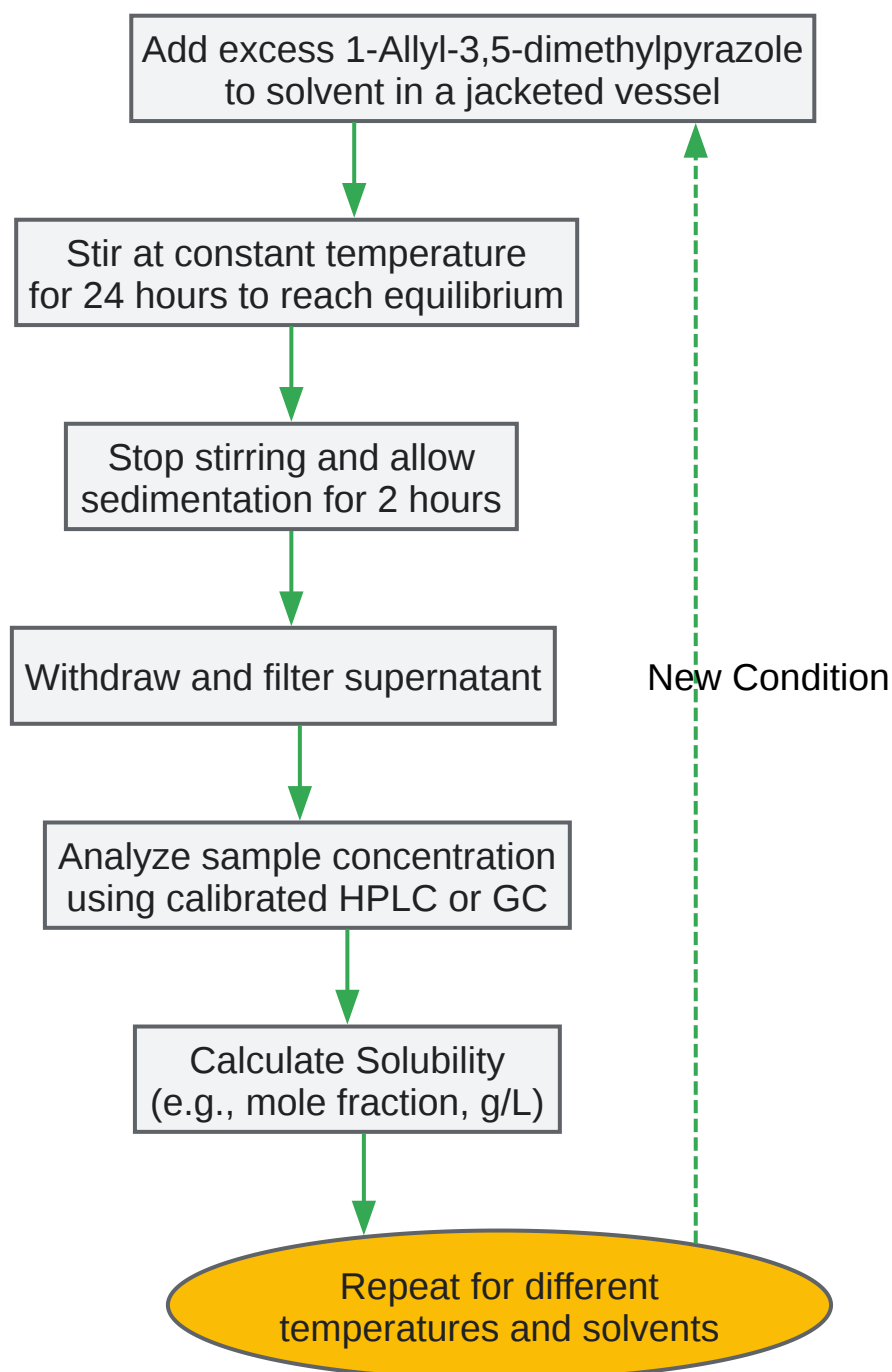
- **1-Allyl-3,5-dimethylpyrazole**

- Selected solvents (e.g., water, ethanol, acetone, toluene) of high purity
- Jacketed glass vessel with a magnetic stirrer
- Thermostatic water bath
- Analytical balance (± 0.1 mg)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with an FID detector.
- Syringes and filters (0.45 μm)

3.1.3 Protocol:

- Calibration: Prepare a series of standard solutions of **1-Allyl-3,5-dimethylpyrazole** of known concentrations in the chosen solvent and generate a calibration curve using HPLC or GC.
- Equilibration:
 - Add an excess amount of **1-Allyl-3,5-dimethylpyrazole** to a known volume of the solvent in the jacketed glass vessel.
 - Maintain the desired temperature (e.g., 283.15 K) using the thermostatic water bath.
 - Stir the mixture vigorously for at least 24 hours to ensure equilibrium is reached.
- Sampling:
 - Stop stirring and allow the undissolved solute to settle for at least 2 hours.
 - Carefully withdraw a sample from the clear supernatant using a pre-heated or pre-cooled syringe to match the vessel temperature.
 - Immediately filter the sample through a 0.45 μm filter into a pre-weighed vial.
- Analysis:
 - Accurately weigh the vial containing the filtrate.

- Dilute the sample with the solvent to a concentration that falls within the range of the calibration curve.
- Analyze the diluted sample by HPLC or GC to determine the concentration of **1-Allyl-3,5-dimethylpyrazole**.
- Calculation: Calculate the initial concentration in the saturated solution, and express the solubility in terms of mole fraction, g/L, or mol/L.
- Repeat: Repeat steps 2-5 for each desired temperature and solvent.



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Caption: Workflow for Solubility Determination by Isothermal Saturation.

Conclusion

This technical guide provides a summary of the known physicochemical properties, thermal stability, and solubility of **1-Allyl-3,5-dimethylpyrazole**. While direct quantitative data remains

scarce, analysis of structurally similar compounds provides valuable predictive insights. The thermal stability is likely robust up to approximately 200 °C, and the compound exhibits good solubility in a range of common organic solvents. The provided experimental protocols offer a clear methodology for researchers to determine the precise quantitative data for this compound, which is essential for its effective application in drug development and other scientific fields.

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References

- 1. 1-Allyl-3,5-dimethylpyrazole | C₈H₁₂N₂ | CID 25930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. biocrick.com [biocrick.com]
- 6. researchgate.net [researchgate.net]
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